- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,

Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

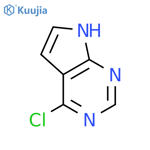

![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://pt.kuujia.com/scimg/cas/941685-26-3x500.png)

941685-26-3 structure

Nome do Produto:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

N.o CAS:941685-26-3

MF:C12H18ClN3OSi

MW:283.829322338104

MDL:MFCD11857752

CID:821469

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-

- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

- AK122028

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- C12H18ClN3OSi

- YWBDBLXIRAQZIH-UHFFFAOYSA-N

- BCP17266

- 6058AC

- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

-

- MDL: MFCD11857752

- Inchi: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3

- Chave InChI: YWBDBLXIRAQZIH-UHFFFAOYSA-N

- SMILES: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C

Propriedades Computadas

- Massa Exacta: 283.09100

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 5

- Complexidade: 275

- Superfície polar topológica: 39.9

Propriedades Experimentais

- Densidade: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilidade: Insuluble (5.4E-3 g/L) (25 ºC),

- PSA: 39.94000

- LogP: 3.39700

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302

- Declaração de Advertência: P280-P305+P351+P338

- Código da categoria de perigo: 22

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Condição de armazenamento:Inert atmosphere,2-8°C

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 5g |

¥244.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1102583-500g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 500g |

$3200 | 2024-06-05 | |

| abcr | AB263669-10 g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |

941685-26-3 | 10 g |

€248.70 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

¥58.00 | 2024-04-24 | |

| Ambeed | A200620-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

$12.0 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1102583-100g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 100g |

$1200 | 2024-06-05 | |

| Chemenu | CM103625-25g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 25g |

$1099 | 2021-08-06 | |

| Chemenu | CM103625-1g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 1g |

$137 | 2021-08-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 95% | 10g |

$150 | 2023-09-07 | |

| TRC | C351280-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 1g |

$ 215.00 | 2022-06-01 |

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Referência

- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

Referência

- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

Referência

- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C

1.2 12 h, 20 °C

1.2 12 h, 20 °C

Referência

- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

Referência

- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Referência

- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

Referência

- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

Referência

- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

Referência

- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

Referência

- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt

1.2 1 h, cooled

1.3 Reagents: Water

1.2 1 h, cooled

1.3 Reagents: Water

Referência

- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referência

- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

Referência

- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled

1.2 cooled

1.3 Reagents: Water

1.2 cooled

1.3 Reagents: Water

Referência

- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Literatura Relacionada

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) Produtos relacionados

- 2228293-51-2(4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine)

- 52240-25-2(4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid)

- 1396871-63-8(N-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide)

- 1636170-32-5(benzyl N-cyano(2-methoxyphenyl)methylcarbamate)

- 1798676-65-9(5-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-carboxamide)

- 2228529-77-7(tert-butyl N-2-(1,3-dimethyl-1H-pyrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2171998-72-2(2-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)

- 1807156-77-9(Methyl 3-bromo-6-fluoropyridine-2-acetate)

- 866472-78-8(1,3-diethyl-4,5-dihydro-1H-pyrazol-5-one)

- 1956324-16-5(Benzenamine, 2-bromo-4-(1,1-dimethylpropyl)-)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

Pureza:99%

Quantidade:100g

Preço ($):434.0